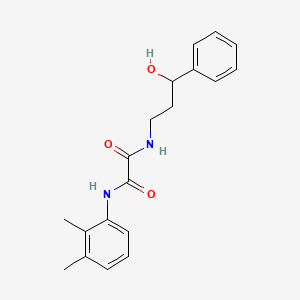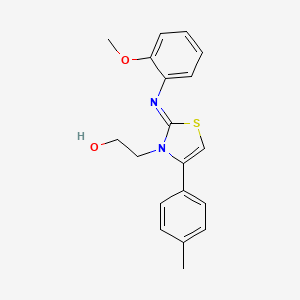
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol, also known as MTTE, is a thiazole derivative that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Aplicaciones Científicas De Investigación
Green Synthesis in Ionic Liquid Media
An efficient synthesis pathway for related thiazole-imine compounds via a three-component tandem reaction using aroylisothiocyanate, phenyl glycine, and 4-methoxyphenacylbromide in an ionic liquid has been described. This method employs 1-methyl-3-pentylimidazolium bromide as a recyclable green solvent, indicating potential for eco-friendly synthesis approaches for similar compounds (Shahvelayati et al., 2017).
Catalysis in Organic Reactions
The encapsulation of molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y demonstrated efficient and reusable catalysis for the oxidation of primary alcohols and hydrocarbons. This suggests the potential of similar thiazole-imine compounds in catalysis, contributing to sustainable chemical processes (Ghorbanloo & Maleki Alamooti, 2017).
Antibacterial Activity
A study on 2-(1-((2-Aminophenyl) Imino) Ethyl)-5-Methoxyphenol and its complexes with various metals showed that the complexes, especially those of Mn2+, displayed stronger antibacterial activity against Escherichia coli. This highlights the antimicrobial potential of thiazole-imine compounds, offering avenues for developing new antibacterial agents (Li-fen, 2011).
Antimicrobial Activity of Schiff Base Ligands
Imino-4-methoxyphenol thiazole-derived Schiff bases were synthesized and tested for their antibacterial and antifungal activities, showing moderate activity against selected bacteria and fungi. This indicates the utility of such compounds in antimicrobial applications, potentially leading to the development of new drugs or preservatives (Vinusha et al., 2015).
Propiedades
IUPAC Name |
2-[2-(2-methoxyphenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-14-7-9-15(10-8-14)17-13-24-19(21(17)11-12-22)20-16-5-3-4-6-18(16)23-2/h3-10,13,22H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLFFAFJSFMWGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=NC3=CC=CC=C3OC)N2CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-(2-((2-methoxyphenyl)imino)-4-(p-tolyl)thiazol-3(2H)-yl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[[5-butan-2-ylsulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2674529.png)
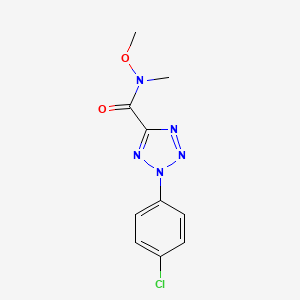
![2-(3-(indolin-1-yl)propyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2674531.png)
![8-ethoxy-2-(4-ethylphenyl)-1,4-dihydrochromeno[2,3-c]pyrazol-3(2H)-one](/img/structure/B2674533.png)
![rac-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol, trans](/img/structure/B2674535.png)
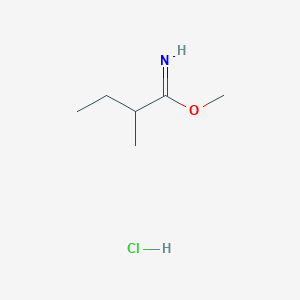
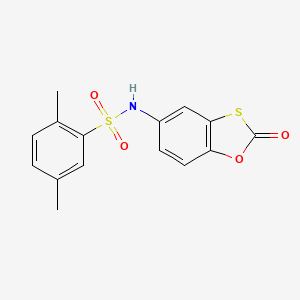
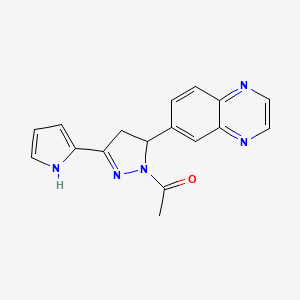
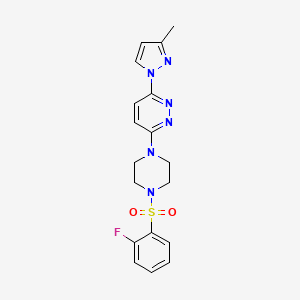
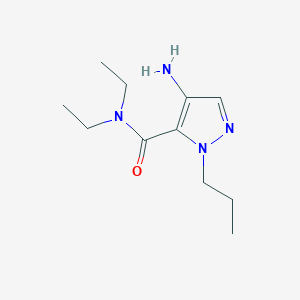
![7-Fluoro-3-[[1-(3-methoxy-1-methylpyrazole-4-carbonyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2674545.png)
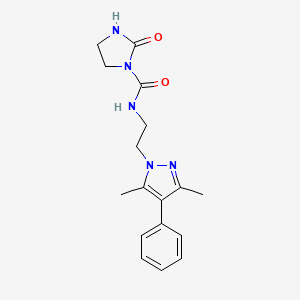
![N-{[2,4'-bipyridine]-5-yl}-5-chlorothiophene-2-carboxamide](/img/structure/B2674549.png)
